molecular formula C7H2Br2ClFO B1450036 2,3-Dibromo-4-fluorobenzoyl chloride CAS No. 1804932-86-2

2,3-Dibromo-4-fluorobenzoyl chloride

Cat. No.: B1450036
CAS No.: 1804932-86-2
M. Wt: 316.35 g/mol
InChI Key: RKJOQDXOOMBISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dibromo-4-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2Br2ClFO It is a derivative of benzoic acid, where the benzene ring is substituted with two bromine atoms at the 2 and 3 positions, a fluorine atom at the 4 position, and a carbonyl chloride group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-fluorobenzoyl chloride typically involves the bromination and fluorination of benzoic acid derivatives followed by chlorination. One common method includes:

Industrial Production Methods: Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-4-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Amides, Esters, Thioesters: Formed from nucleophilic substitution.

    Aldehydes, Alcohols: Formed from reduction.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

2,3-Dibromo-4-fluorobenzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4-fluorobenzoyl chloride in chemical reactions involves the electrophilic nature of the carbonyl chloride group, which readily reacts with nucleophiles. The presence of bromine and fluorine atoms can influence the reactivity and stability of the compound, making it a versatile intermediate in various synthetic pathways .

Comparison with Similar Compounds

Uniqueness: 2,3-Dibromo-4-fluorobenzoyl chloride is unique due to the specific arrangement of bromine and fluorine atoms, which provides distinct reactivity and stability compared to other benzoyl chloride derivatives. This makes it particularly useful in specialized synthetic applications and research .

Properties

IUPAC Name

2,3-dibromo-4-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClFO/c8-5-3(7(10)12)1-2-4(11)6(5)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJOQDXOOMBISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)Cl)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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